molecular formula C2HF3OS B13785382 Trifluorothiolacetic acid CAS No. 2925-25-9

Trifluorothiolacetic acid

Cat. No.: B13785382
CAS No.: 2925-25-9
M. Wt: 130.09 g/mol
InChI Key: HLDPDUFAJCWOBX-UHFFFAOYSA-N
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Description

Trifluorothiolacetic acid is an organofluorine compound with the chemical formula CF₃COSH. It is characterized by the presence of a trifluoromethyl group (CF₃) attached to a thiolacetic acid moiety (COSH). This compound is known for its strong acidity and unique reactivity, making it a valuable reagent in various chemical processes .

Preparation Methods

Trifluorothiolacetic acid can be synthesized through several methods. One common synthetic route involves the reaction of potassium thiolate (KSH) with trifluoroacetic anhydride ((CF₃CO)₂O). This reaction proceeds under mild conditions and yields this compound as the primary product . Another method involves the addition of this compound to olefins under ultraviolet light, forming 1:1 adducts .

Mechanism of Action

The mechanism of action of trifluorothiolacetic acid involves its strong acidity and ability to act as a nucleophile. The trifluoromethyl group (CF₃) enhances the acidity of the thiol group (COSH), making it a potent proton donor. This property allows it to participate in various chemical reactions, including nucleophilic addition and substitution reactions . The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used .

Comparison with Similar Compounds

Trifluorothiolacetic acid can be compared to other similar compounds, such as trifluoroacetic acid (CF₃COOH) and trifluoromethanesulfonic acid (CF₃SO₃H). While all three compounds contain the trifluoromethyl group (CF₃), they differ in their functional groups and reactivity. Trifluoroacetic acid is a carboxylic acid, whereas trifluoromethanesulfonic acid is a sulfonic acid. This compound, with its thiol group (COSH), exhibits unique reactivity compared to the other two compounds .

Properties

IUPAC Name

2,2,2-trifluoroethanethioic S-acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF3OS/c3-2(4,5)1(6)7/h(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDPDUFAJCWOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HF3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183511
Record name Trifluorothiolacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2925-25-9
Record name Trifluorothiolacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002925259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trifluorothiolacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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